molecular formula C16H23N3O3S B2441873 N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide CAS No. 1241185-78-3

N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide

Cat. No. B2441873
CAS RN: 1241185-78-3
M. Wt: 337.44
InChI Key: GRGFBGLZHJNJMO-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide serves as a precursor in the synthesis of various heterocyclic compounds. For instance, Darwish et al. (2014) utilized a cyanoacetamide derivative for the synthesis of isoxazole-based heterocycles, which were then evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish, Atia, & Farag, 2014). This highlights the compound's role in developing new antimicrobial agents.

Antimicrobial and Antitumor Activities

The compound's derivatives have been investigated for their potential antimicrobial and antitumor activities. Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, which demonstrated significant inhibitory effects on different cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017). This suggests the compound's utility in developing new cancer therapies.

Material Science and Solubility Studies

In the context of material science and chemical engineering, N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide and its derivatives can be used to study solubility behavior and other physicochemical properties. Li et al. (2019) investigated the solubility behavior of 2-phenylacetamide in various solvents, providing insights into the development and optimization of chemical processes and material design (Li, Wu, & Liang, 2019).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-5-23(21,22)14-8-6-13(7-9-14)18-10-15(20)19-16(4,11-17)12(2)3/h6-9,12,18H,5,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGFBGLZHJNJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethylsulfonylanilino)acetamide

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